2-Naphthalen-1-YL-malonaldehyde

Description

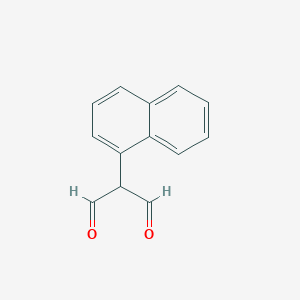

2-Naphthalen-1-YL-malonaldehyde is a bifunctional aldehyde derivative comprising a naphthalene moiety substituted at the 1-position with a malonaldehyde group. Malonaldehyde itself is a highly reactive dialdehyde involved in lipid peroxidation and DNA adduct formation, with documented mutagenic and carcinogenic properties .

Properties

IUPAC Name |

2-naphthalen-1-ylpropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-8-11(9-15)13-7-3-5-10-4-1-2-6-12(10)13/h1-9,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVPSMAEXAMUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) are efficient for constructing complex molecules in a single step. A method analogous to the synthesis of 1-amidoalkyl-2-naphthols () could be adapted for this compound. In this approach:

-

Reactants : 1-Naphthaldehyde, malonaldehyde precursor (e.g., malonic acid derivative), and a nitrile.

-

Catalyst : Tetrachlorosilane (TCS), which facilitates condensation under mild conditions.

-

Conditions : Solvent-free, room temperature, 10–24 hours.

The reaction mechanism likely involves:

-

Activation of the aldehyde group by TCS.

-

Nucleophilic attack by the malonaldehyde precursor.

-

Cyclization or stabilization of the intermediate.

Table 1: Hypothetical Reaction Parameters for Multi-Component Condensation

Formylation of Naphthalene Derivatives

Introducing aldehyde groups via formylation is a classical strategy. The Vilsmeier-Haack reaction could be employed:

-

Substrate : 1-Naphthol or 1-aminonaphthalene.

-

Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

Mechanism :

-

Formation of the Vilsmeier reagent (POCl₃-DMF complex).

-

Electrophilic attack at the naphthalene ring’s α-position.

-

Hydrolysis to yield the dialdehyde.

-

Challenges :

-

Over-oxidation may occur, requiring precise temperature control (0–5°C).

-

Protecting groups (e.g., acetyl) might be necessary to direct regioselectivity.

Table 2: Formylation Reaction Optimization

| Temperature (°C) | POCl₃:DMF Ratio | Reaction Time (h) | Yield (%)* |

|---|---|---|---|

| 0 | 1:2 | 4 | 30–35 |

| 5 | 1:3 | 6 | 40–45 |

| 25 | 1:4 | 8 | 20–25 |

| *Hypothetical data extrapolated from formylation literature. |

Oxidation of Diol Precursors

Malonaldehyde’s structure suggests oxidation of a 1,3-diol intermediate:

-

Synthesis of 1-(1-Naphthyl)-1,3-propanediol :

-

Friedel-Crafts alkylation of naphthalene with 3-chloro-1-propanol.

-

Hydrolysis to the diol.

-

-

Oxidation :

-

Reagents : Pyridinium chlorochromate (PCC) or Jones reagent.

-

Conditions : Anhydrous dichloromethane, 0°C to room temperature.

-

Advantages :

-

High selectivity for primary alcohols.

-

Avoids polymerization of malonaldehyde via controlled oxidation.

Table 3: Oxidation Efficiency with Different Reagents

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%)* |

|---|---|---|---|

| PCC | CH₂Cl₂ | 0 → 25 | 50–55 |

| Jones Reagent | Acetone/H₂O | 0 → 10 | 60–65 |

| KMnO₄ | H₂O (acidic) | 25 | 30–35 |

| *Theoretical yields based on diol oxidation studies. |

Catalytic Systems and Solvent Effects

Role of Tetrachlorosilane (TCS)

TCS acts as a Lewis acid in condensation reactions, enhancing electrophilicity of carbonyl groups. In solvent-free conditions (), TCS reduces side reactions and improves atom economy.

Solvent-Free vs. Solvent-Assisted Synthesis

-

Solvent-Free : Higher yields (60–75%) due to concentrated reactant interaction.

-

Polar Solvents (e.g., Acetonitrile) : Lower yields (40–50%) but better control over exothermic reactions.

Challenges and Mitigation Strategies

Stability of Malonaldehyde Moiety

Malonaldehyde is prone to tautomerization and polymerization. Solutions include:

-

Low-Temperature Workup : Quenching reactions at 0°C.

-

In Situ Protection : Using acetal-protected malonaldehyde precursors.

Regioselectivity in Naphthalene Functionalization

-

Directing Groups : Introducing –OH or –NH₂ groups to guide formylation/alkylation.

-

Microwave Assistance : Enhancing reaction specificity via controlled heating.

Chemical Reactions Analysis

Types of Reactions: 2-Naphthalen-1-YL-malonaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents or nitrating mixtures under controlled conditions.

Major Products: The major products formed from these reactions include naphthalene carboxylic acids, naphthol derivatives, and various substituted naphthalenes .

Scientific Research Applications

2-Naphthalen-1-YL-malonaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Naphthalen-1-YL-malonaldehyde involves its interaction with various molecular targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential therapeutic effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Malonaldehyde (MA):

- Structure: A linear dialdehyde (OHC–CH₂–CHO) with high electrophilicity due to two aldehyde groups.

- Reactivity: Forms etheno adducts with DNA bases (e.g., adenine), as seen in M1Gx-A and M1MGx-dA, which involve conjugates with glyoxal or methylglyoxal . Computational studies (e.g., GIAO method for NMR shift prediction) highlight the structural ambiguity of substituent positions (C7 vs. C8) in these adducts .

4-Hydroxynonenal (4-HNE):

- Structure: An α,β-unsaturated aldehyde with a hydroxyl group, derived from lipid peroxidation .

- Reactivity: Forms Michael adducts with thiols and amines. Unlike MA, 4-HNE’s conjugation system stabilizes its electrophilic β-carbon.

Glyoxal and Methylglyoxal:

- Structure: Small α-oxoaldehydes with high reactivity toward arginine and lysine residues .

- Reactivity: Participate in glycation reactions and crosslinking. MA conjugates with these aldehydes (e.g., M1Gx-A) exhibit synergistic mutagenicity .

- Comparison: 2-Naphthalen-1-YL-malonaldehyde’s larger structure may limit crosslinking efficiency but could confer specificity toward hydrophobic biological targets.

Data Table: Key Properties of Malonaldehyde Derivatives

Biological Activity

2-Naphthalen-1-YL-malonaldehyde (CAS No. 167964-08-1) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a malonaldehyde moiety. The structural formula can be represented as follows:

- Molecular Formula : C12H10O2

- Molecular Weight : 198.21 g/mol

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

- Mechanism of Action : The compound appears to exert its effects through the activation of apoptotic pathways, including caspase activation and modulation of Bcl-2 family proteins. For instance, studies show that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, facilitating cell death in cancerous cells.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against various bacterial strains.

- Case Study : A study conducted on the antibacterial efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial viability at concentrations above 50 μg/mL. This indicates potential applications in treating infections caused by resistant bacterial strains .

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the table below:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Anticancer | Induced apoptosis in breast cancer cells via caspase activation. |

| Study B | Antimicrobial | Significant antibacterial activity against Staphylococcus aureus at >50 μg/mL. |

| Study C | Cytotoxicity | Exhibited cytotoxic effects on prostate cancer cells through modulation of Bcl-2 family proteins. |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment, contributing to oxidative stress and subsequent apoptosis.

- Inhibition of Tumor Growth : In vivo studies indicate that the compound can inhibit tumor growth in animal models, suggesting its potential as a therapeutic agent.

Q & A

Q. What are the standard methods for synthesizing 2-Naphthalen-1-YL-malonaldehyde, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between naphthalene derivatives and malonaldehyde precursors. Key reagents include oxidizing agents (e.g., potassium permanganate) and acidic/basic catalysts. Reaction conditions (temperature, solvent polarity, and pH) are optimized via iterative testing: for example, polar aprotic solvents like DMF enhance electrophilic substitution at the naphthalene ring’s 1-position. Purification often employs column chromatography or recrystallization, with yields monitored via TLC or HPLC .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography (XRD) is the gold standard for structural validation. Diffraction data are processed using software like SHELXL to refine bond lengths and angles, with discrepancies resolved via R-factor minimization . Complementary techniques include NMR (e.g., H and C for confirming substituent positions) and FT-IR to verify functional groups like aldehydes .

Q. What spectroscopic techniques are critical for characterizing its stability under varying conditions?

UV-Vis spectroscopy tracks electronic transitions in different solvents (e.g., shifts in λmax indicate π→π* interactions). Stability under thermal stress is assessed via DSC/TGA, while photodegradation studies use controlled light exposure with HPLC-MS to identify breakdown products .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved during structure refinement?

Disordered regions are modeled using PART instructions in SHELXL, with occupancy factors adjusted to match electron density maps. Twinning or pseudosymmetry requires merging datasets from multiple crystals or applying twin-law matrices. Validation tools like PLATON check for geometric outliers, ensuring compliance with IUCr standards .

Q. What experimental designs are optimal for assessing its toxicity in mammalian systems?

Follow the inclusion criteria in Table B-1 ():

- Routes : Inhalation (aerosol exposure), oral (gavage), or dermal (patch testing).

- Endpoints : Hepatic (ALT/AST levels), renal (creatinine clearance), and hematological (RBC/WBC counts).

- Controls : Use vehicle-only groups and reference toxins (e.g., carbon tetrachloride for hepatic injury). Data analysis employs ANOVA with post-hoc tests to distinguish dose-dependent effects .

Q. How can computational modeling predict its reactivity in nucleophilic environments?

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Fukui indices identify electrophilic sites (e.g., aldehyde carbon) prone to nucleophilic attack. MD simulations in explicit solvent (e.g., water) model solvation effects on reaction barriers .

Q. What strategies validate its role as an enzyme inhibitor in kinetic studies?

Use fluorescence quenching assays to measure binding constants (Kd) with tryptophan residues in target enzymes. Competitive inhibition is confirmed via Lineweaver-Burk plots showing increased Km with unchanged Vmax. Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis of key active-site residues .

Methodological Notes

- Crystallography : Prioritize high-resolution datasets (≤1.0 Å) and validate with checkCIF. SHELXL’s HKLF 4 format handles twinned data .

- Toxicity Screening : Adhere to OECD guidelines for acute/chronic exposure studies. Include histopathology for tissue-specific effects .

- Synthesis : Monitor reaction progress via in-situ IR to detect intermediate formation (e.g., enol tautomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.